(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione
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Overview
Description
The compound (3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione is a complex organic molecule with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine-2,4-dione core and the subsequent addition of the hydroxy, methyl, and trioxatricyclo groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the production of by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione: shares similarities with other compounds that have a pyrrolidine-2,4-dione core and multiple functional groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27NO7 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11?,12?,17?,18-,19?,21?,22-/m1/s1 |
InChI Key |
URGUBECARCAPRI-BNERSNKJSA-N |
Isomeric SMILES |
CC1[C@@H]2C(=O)C3C(O3)([C@@](O2)(OC1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C |
Canonical SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |
Origin of Product |
United States |
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